
CID 69214852
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro{[4-(chloromethyl)phenyl]methyl}silane is an organosilicon compound with the molecular formula C9H10Cl3Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various silicon-based materials. This compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it valuable in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro{[4-(chloromethyl)phenyl]methyl}silane can be synthesized through several methods. One common route involves the reaction of 4-(chloromethyl)benzyl chloride with silicon tetrachloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
In an industrial setting, the production of Dichloro{[4-(chloromethyl)phenyl]methyl}silane often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in specialized reactors that maintain strict control over temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro{[4-(chloromethyl)phenyl]methyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the silicon-chlorine bonds hydrolyze to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding hydrosilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often requiring no additional reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Reduction: The main product is the hydrosilane derivative.
Aplicaciones Científicas De Investigación
Dichloro{[4-(chloromethyl)phenyl]methyl}silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is utilized in the modification of biomolecules to introduce silicon-containing functional groups.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: It is employed in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The reactivity of Dichloro{[4-(chloromethyl)phenyl]methyl}silane is primarily due to the presence of silicon-chlorine bonds, which are susceptible to nucleophilic attack. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the silicon atom more electrophilic.
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethylphenylsilane: Similar in structure but lacks the chloromethyl group on the phenyl ring.
Chloromethyltrimethylsilane: Contains a trimethylsilyl group instead of the dichloromethylphenyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of the chloromethylphenyl group.
Uniqueness
Dichloro{[4-(chloromethyl)phenyl]methyl}silane is unique due to the presence of both a chloromethyl group and a phenyl group attached to the silicon atom. This combination of functional groups provides a unique reactivity profile, making it valuable in the synthesis of complex organosilicon compounds.
Propiedades
Fórmula molecular |
C8H8Cl3Si |
|---|---|
Peso molecular |
238.6 g/mol |
InChI |
InChI=1S/C8H8Cl3Si/c9-5-7-1-3-8(4-2-7)6-12(10)11/h1-4H,5-6H2 |
Clave InChI |
HUXORIKHMGQCIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[Si](Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


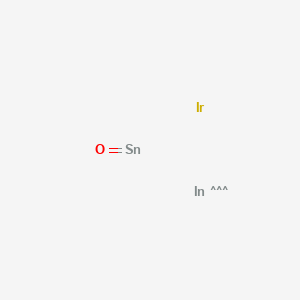
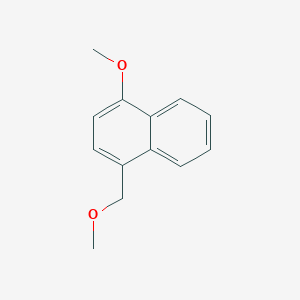
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)
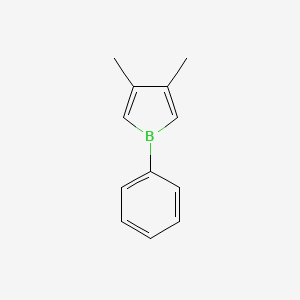
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
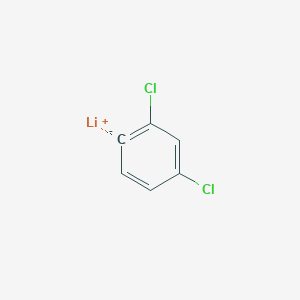
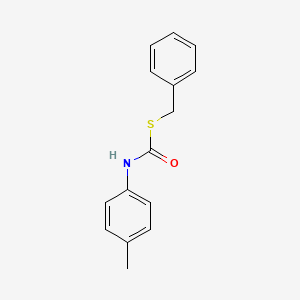


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
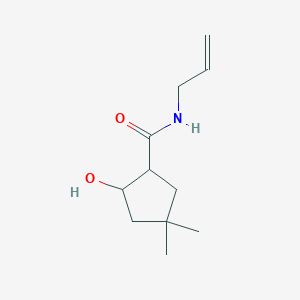
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
